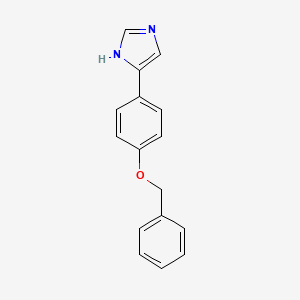

4-(4-(benzyloxy)phenyl)-1H-imidazole

Description

Properties

Molecular Formula |

C16H14N2O |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

5-(4-phenylmethoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C16H14N2O/c1-2-4-13(5-3-1)11-19-15-8-6-14(7-9-15)16-10-17-12-18-16/h1-10,12H,11H2,(H,17,18) |

InChI Key |

RGCUWQFDYOGIME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CN=CN3 |

Origin of Product |

United States |

Preparation Methods

One-Step Nucleophilic Substitution and Cyclization Approach

A patented method for synthesizing 4-phenylimidazole derivatives provides a foundational approach adaptable to this compound synthesis. The method involves:

Step 1: Nucleophilic substitution

Alpha-brominated methyl phenyl ketone (bearing the 4-(benzyloxy)phenyl substituent) is dissolved in ethylene glycol and reacted with formamidine acetate at 40–70 °C. The molar ratio of ketone to formamidine acetate is about 1:1.8–2.2. The reaction proceeds for approximately 2 hours to form a nucleophilic substitution intermediate.Step 2: Cyclization

The reaction mixture is cooled to 30–60 °C, then an acid-binding salt (e.g., salt of wormwood) is added slowly over 1 hour. The mixture is maintained at this temperature for 5–6 hours, then heated to 70–100 °C for another 5–6 hours to complete cyclization forming the imidazole ring.Step 3: Aftertreatment and Purification

Ethylene glycol is removed by vacuum distillation. The residue is cooled, extracted with ethyl acetate and water, pH adjusted to ~8 with sodium hydroxide, then washed with saturated sodium chloride solution. Decolorization with activated carbon and recrystallization from chloroform/sherwood oil yields the pure 4-phenylimidazole derivative.

Yields and Purity:

Typical yields are around 45–46%, with product purity exceeding 99% by content analysis.

| Step | Conditions | Notes |

|---|---|---|

| Nucleophilic substitution | 40–70 °C, 2 hours, ethylene glycol solvent | Formamidine acetate in slight excess |

| Cyclization | 30–60 °C (5–6 h), then 70–100 °C (5–6 h) | Acid-binding salt added slowly |

| Purification | Vacuum distillation, pH adjustment, washing, recrystallization | Activated carbon decolorization |

| Yield | ~45% | High purity (99%+) |

This method is adaptable for substituted phenyl ketones, including those with benzyloxy groups, provided the alpha-brominated ketone precursor is prepared accordingly.

Modular One-Pot Synthesis from Ketones and Aldehydes

Another synthetic strategy involves a modular, one-pot condensation of ketones, aldehydes, and ammonium salts to form substituted imidazoles. The general procedure includes:

- Oxidation of ketones to diketones or use of alpha-brominated ketones.

- Condensation with aldehydes (bearing benzyloxy substituents) and ammonium acetate or diammonium hydrogen phosphate.

- Reaction in solvents such as methanol or mixtures (e.g., DMSO/MeOH) at room temperature or under reflux.

- Workup by extraction, washing, and purification by column chromatography or recrystallization.

This approach offers:

- Mild conditions (room temperature to reflux).

- Good functional group tolerance, including ether groups like benzyloxy.

- Good yields and selectivity without transition metal catalysts.

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Reagents | Ketone + aldehyde + ammonium acetate | Benzyloxy-substituted aldehydes used |

| Solvent | Methanol or DMSO/MeOH mixture | 0.2 M concentration typically |

| Temperature | Room temperature to reflux | Reaction time ~18 hours |

| Workup | Extraction with NaHCO3/Na2S2O3, EtOAc | Purification by silica gel column |

| Yield | Moderate to high | Depends on substituents |

This method is versatile for synthesizing this compound by selecting appropriate aldehyde and ketone precursors.

Mannich-Type Reactions for Imidazole Derivatives

Although less directly reported for the benzyloxyphenyl derivative, Mannich base formation involving imidazole derivatives has been demonstrated. This involves:

- Reaction of imidazole with substituted amines (e.g., piperazines) and formaldehyde under reflux in ethanol.

- Formation of imidazole-linked Mannich bases with good yields (~47%).

- Characterization by NMR and FT-IR confirms substitution patterns.

While this method is more common for 1-substituted imidazoles, it offers insight into functionalization strategies that could be adapted for benzyloxyphenyl imidazoles.

Comparative Analysis of Preparation Methods

Summary of Research Results and Recommendations

The one-step substitution and cyclization method using alpha-brominated methyl ketones and formamidine acetate in ethylene glycol is a robust and well-documented route to 4-phenylimidazoles, adaptable to the benzyloxyphenyl substituent with controlled reaction parameters.

The modular one-pot synthesis from ketones, aldehydes, and ammonium salts under mild conditions offers a green and versatile alternative, suitable for diverse substitution patterns including benzyloxy groups.

Characterization of products typically involves NMR (1H, 13C) , FT-IR , and mass spectrometry , confirming the imidazole ring formation and substitution.

Purification by recrystallization and chromatographic methods is essential to achieve high purity (>99%) suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-(4-(benzyloxy)phenyl)benzoic acid.

Reduction: Formation of 4-(4-(benzyloxy)phenyl)-1,2-dihydroimidazole.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(Benzyloxy)phenyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(benzyloxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The benzyloxy group can enhance the compound’s binding affinity to its target, while the imidazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The benzyloxy group distinguishes 4-(4-(benzyloxy)phenyl)-1H-imidazole from analogues with smaller or polar substituents. Key comparisons include:

Table 1: Substituent Effects on Molecular Properties

Key Observations :

Insights :

- Higher yields (>90%) are achievable with simpler substituents (e.g., fluorophenyl), while triazole-thiazole hybrids require harsher conditions and yield ~76% .

- The benzyloxy group may necessitate protective group strategies to prevent ether cleavage during synthesis.

Anticancer Potential:

Benzimidazole derivatives, such as 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (1a-1c), show cytotoxic activity against cancer cell lines (e.g., IC₅₀ = 8–12 µM) .

Kinase Inhibition:

Fluorophenyl-substituted imidazoles (e.g., SB 202190) inhibit p38 MAP kinase (IC₅₀ = 50 nM) by occupying the ATP-binding pocket . The benzyloxy group’s larger size could sterically hinder binding in similar targets unless compensatory interactions occur.

Antimicrobial Activity:

Phenoxymethyl-triazole-thiazole hybrids (e.g., 9a-9e) exhibit moderate antibacterial activity (MIC = 16–64 µg/mL) . The benzyloxy group’s lipophilicity might improve penetration through bacterial membranes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-(benzyloxy)phenyl)-1H-imidazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves condensation of amidines with α-halo ketones under reflux conditions. For example, analogous compounds (e.g., 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole) are synthesized using benzamidine hydrochloride and 4-methoxyphenacyl bromide in ethanol with sodium acetate as a base . Critical factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require higher temperatures.

- Catalysts : Palladium or copper catalysts improve regioselectivity in cross-coupling steps .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., benzyloxy phenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 293.12) .

- IR : Stretching frequencies for C-O (1250 cm⁻¹) and C=N (1600 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or α-glucosidase inhibition (IC₅₀ determination) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Methodological Answer :

- Temperature Control : Lowering reaction temperature to 60–70°C reduces side reactions (e.g., over-alkylation) .

- Catalyst Tuning : Pd(OAc)₂ with XPhos ligand improves coupling efficiency in Suzuki-Miyaura reactions .

- Byproduct Analysis : HPLC monitoring identifies impurities (e.g., unreacted benzyloxy precursors) for process refinement .

Q. What structure-activity relationships (SAR) govern its biological activity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity (e.g., 4-(4-chlorophenyl) analogs show 2× lower MIC than methoxy derivatives) .

- Imidazole Modifications : N1-substitution (e.g., benzyl groups) improves metabolic stability but may reduce solubility .

- Data Table :

| Derivative | Substituent | MIC (μg/mL) | COX-2 IC₅₀ (μM) |

|---|---|---|---|

| A | -OCH₃ | 32 | 12.5 |

| B | -Cl | 16 | 8.2 |

Q. How do computational models predict its binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulations with COX-2 (PDB: 3LN1) show hydrogen bonding between imidazole N3 and Tyr385 .

- MD Simulations : 100-ns trajectories reveal stable binding in hydrophobic pockets (RMSD < 2.0 Å) .

- QSAR Models : Hammett σ values correlate with inhibitory potency (R² = 0.89) .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., fixed incubation times, consistent cell passages) to reduce noise .

- Dose-Response Curves : Use 8-point dilutions to confirm IC₅₀ trends (e.g., conflicting α-glucosidase data resolved via Hill slope analysis) .

- Meta-Analysis : Compare results across analogs (e.g., 4-fluorophenyl vs. benzyloxy derivatives) to identify outliers .

Q. What strategies address regioselectivity challenges in functionalizing the imidazole core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.